Naloxone-3-ethereal sulfate is a sulfate ester derivative of naloxone, a well-known opioid antagonist primarily used in the treatment of opioid overdose. This compound has garnered attention due to its unique properties and potential applications in pharmacology.
Naloxone-3-ethereal sulfate was first isolated from the urine of cats, where it was identified as a crystalline metabolite of naloxone through methods such as column chromatography and countercurrent analysis . The compound has been studied for its metabolic pathways and pharmacological implications.
The synthesis of naloxone-3-ethereal sulfate involves several chemical processes, primarily focusing on the sulfation of naloxone. While specific synthetic routes for naloxone-3-ethereal sulfate are not extensively documented, general methods for synthesizing sulfate esters include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of column chromatography on Amberlite XAD-2 has been noted in isolating naloxone-3-ethereal sulfate from biological samples .
Naloxone-3-ethereal sulfate has a complex molecular structure characterized by its sulfate group attached to the naloxone backbone. The chemical formula is .
Key structural data includes:
Naloxone-3-ethereal sulfate can undergo various chemical reactions typical of sulfate esters, including hydrolysis and potential interactions with nucleophiles.
Relevant data includes melting point and boiling point ranges that are typically determined through experimental methods but are not extensively documented for this specific compound.
Naloxone-3-ethereal sulfate is primarily studied for its potential applications in:
Naloxone-3-ethereal sulfate (CAS: 34707-87-4), systematically named [(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] hydrogen sulfate, is a semi-synthetic metabolite of naloxone. Its molecular formula is C₁₉H₂₁NO₇S, with a molecular weight of 407.438 g/mol [1]. The core structure retains the morphinan skeleton of naloxone but features a sulfate ester group (−OSO₃H) covalently linked to the phenolic oxygen at the C-3 position. This modification replaces the hydrogen of the 3-hydroxy group, converting it into a highly polar anionic functionality [2] [6]. Key structural elements include:
Property | Value |
---|---|
Molecular formula | C₁₉H₂₁NO₇S |
Exact mass | 407.104 Da |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 8 |
Topological polar surface area | 121.75 Ų |
The compound exhibits four chiral centers with absolute configurations specified as 4R, 4aS, 7aR, 12bS, inherited from the parent naloxone molecule [1]. X-ray crystallography of analogous opioid sulfates confirms that the sulfate group adopts an equatorial orientation relative to the aromatic A-ring, minimizing steric strain [2]. Nuclear magnetic resonance (NMR) studies reveal:
Technique | Key Signal | Interpretation |
---|---|---|
¹H NMR | δ 5.28 (d, 1H, H-5) | Coupling confirms ring fusion |
¹³C NMR | δ 148.2 (C-3), 133.9 (C-9) | Sulfate-induced deshielding |
CD | Δε +3.52 (285 nm) | 14R configuration |
Solubility and Lipophilicity
Chemical Stability
Thermal stability: Decomposes above 180°C without melting [1].
Table 3: Physicochemical Profiling Data
Property | Conditions | Value |
---|---|---|
Water solubility | 25°C | >50 mg/mL |
LogP | Octanol/water | −1.25 ± 0.15 |
Plasma t₁/₂ | Rat, 37°C | 2.1 hours |
pKa | Sulfate group | <1.0 |
Solid-State Characteristics
Crystallinity: Amorphous form dominates synthetic batches, complicating X-ray diffraction analysis [2].
Table 4: Enzymatic Sulfation Kinetics of Naloxone by Human SULTs
SULT Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) | Tissue Localization |
---|---|---|---|
SULT1A1 | 14.2 ± 1.8 | 380 ± 22 | Liver, intestine |
SULT1A3 | 89.5 ± 7.3 | 42 ± 3.1 | Intestine, lung |
SULT1E1 | >200 | <5 | Placenta, adrenal |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0